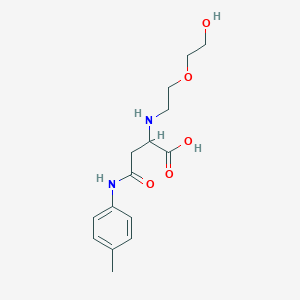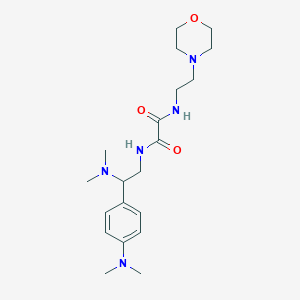
3-(Phenylthio)-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phenylthio)-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one: is a complex organic molecule with a unique structure that combines thiophene and oxadiazole moieties with a phenylthio group attached to a piperidine ring. The intricate design of this compound suggests significant potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylthio)-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one typically begins with the formation of the oxadiazole ring. This can be achieved through the cyclization of hydrazides with acyl chlorides or esters under suitable conditions, such as using phosphorous oxychloride as a catalyst. The subsequent steps involve the introduction of the thiophene ring and the phenylthio group via aromatic substitution reactions, typically using reagents like sodium phenylthiolate. The final step often involves the alkylation of the piperidine ring with a propanone derivative under basic conditions.
Industrial Production Methods
In an industrial setting, the production scale-up would focus on optimizing reaction conditions to maximize yield and minimize by-products. This might involve continuous flow synthesis, which can provide better control over reaction parameters and improve efficiency. The use of advanced catalysts and purification methods, such as crystallization and chromatography, would also be crucial in ensuring the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes
3-(Phenylthio)-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one: undergoes several types of reactions, including:
Oxidation: : The sulfur atom in the phenylthio group can undergo oxidation to form sulfoxides or sulfones, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The carbonyl group in the propanone moiety can be reduced to an alcohol, usually employing reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : The phenylthio and thiophene groups can participate in electrophilic and nucleophilic substitution reactions, potentially altering the electronic properties and biological activity of the compound.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: : Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.
Substitution: : Sodium phenylthiolate, various halogenating agents like bromine or chlorine for electrophilic substitutions, dimethylformamide as a solvent.
Major Products Formed from These Reactions
Sulfoxides and sulfones: from oxidation reactions.
Alcohols: from reduction reactions.
Various substituted derivatives: depending on the nature of the substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 3-(Phenylthio)-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one can serve as a precursor for the synthesis of more complex molecules or as a ligand in coordination chemistry due to its ability to donate electron pairs from the sulfur and nitrogen atoms.
Biology
In biological research, the compound's structure suggests potential as a pharmacophore for developing drugs targeting specific proteins or receptors, particularly those involving sulfur and nitrogen interactions.
Medicine
Industry
Industrially, the compound might find use in materials science, especially in the development of novel polymers or as a component in advanced electronic materials due to its conjugated ring systems and unique electronic properties.
Mechanism of Action
The compound likely exerts its effects through interactions with molecular targets such as enzymes, receptors, or ion channels. The sulfur and nitrogen atoms in its structure can form hydrogen bonds or coordinate with metal ions, modulating the activity of these targets. Additionally, the aromatic rings can engage in π-π stacking interactions, further influencing biological activity.
Comparison with Similar Compounds
Similar compounds include other piperidine derivatives and oxadiazole-containing molecules, such as:
5-(Phenyl)-1,3,4-oxadiazole-2-thiol
3-(Phenylthio)-1-(4-piperidinyl)propan-1-one
Thiophene-2-carboxylic acid derivatives
Compared to these, 3-(Phenylthio)-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one is unique due to its combination of a phenylthio group, a thiophene ring, and an oxadiazole moiety attached to a piperidine ring, offering a distinct set of chemical and biological properties.
Hope this piques your curiosity! What next?
Properties
IUPAC Name |
3-phenylsulfanyl-1-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c24-18(10-13-26-16-7-2-1-3-8-16)23-11-4-6-15(14-23)19-21-22-20(25-19)17-9-5-12-27-17/h1-3,5,7-9,12,15H,4,6,10-11,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUETUODLIBHKJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCSC2=CC=CC=C2)C3=NN=C(O3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-oxo-5-pivalamido-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2418166.png)
![9,10-dimethoxy-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinoline-2,4-dione](/img/structure/B2418168.png)




![3-(4-ethylbenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2418175.png)
![7-(4-fluorophenyl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2418176.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide](/img/structure/B2418177.png)
![N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]furan-2-carboxamide](/img/structure/B2418179.png)
![2-[(2,4-Difluorophenoxy)methyl]oxirane](/img/structure/B2418181.png)

![benzo[d][1,3]dioxol-5-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2418184.png)

